molecular formula C8H7ClN2O2 B13009251 4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine

4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B13009251
M. Wt: 198.60 g/mol
InChI Key: HHQISNKBIVCGIZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methoxy-3-methylpyridine with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylisoxazolo[5,4-b]pyridine: Lacks the methoxy group.

    6-Methoxy-3-methylisoxazolo[5,4-b]pyridine: Lacks the chloro group.

    3-Methylisoxazolo[5,4-b]pyridine: Lacks both chloro and methoxy groups.

Uniqueness

4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

4-chloro-6-methoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C8H7ClN2O2/c1-4-7-5(9)3-6(12-2)10-8(7)13-11-4/h3H,1-2H3

InChI Key

HHQISNKBIVCGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)OC)Cl

Origin of Product

United States

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